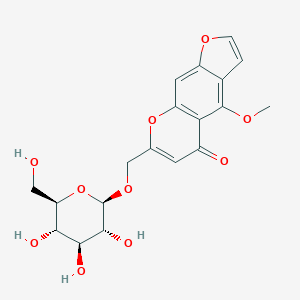
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as iodixanol and is used as a contrast agent in medical imaging procedures such as computed tomography (CT) scans. The purpose of
Mécanisme D'action
Iodixanol works by absorbing X-rays and other forms of electromagnetic radiation, which allows it to be visualized in medical imaging procedures. It also has a high osmolality, which means that it can draw water into the bloodstream and increase blood volume. This property makes it useful in the diagnosis of conditions such as kidney disease and congestive heart failure.
Biochemical and Physiological Effects:
Iodixanol has been shown to have minimal biochemical and physiological effects. It is generally well-tolerated by patients and has a low incidence of adverse reactions. However, some patients may experience mild side effects such as nausea, vomiting, and headache.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iodixanol is its high solubility in water, which makes it easy to work with in lab experiments. It is also relatively non-toxic and has a low incidence of adverse reactions. However, iodixanol can be expensive and may not be suitable for all types of experiments.
Orientations Futures
There are several potential future directions for research on iodixanol. One area of interest is the development of new contrast agents that are more effective and have fewer side effects. Another area of interest is the use of iodixanol in the treatment of diseases such as cancer and autoimmune disorders. Additionally, there is ongoing research into the use of iodixanol in the cryopreservation of stem cells and other tissues for use in regenerative medicine.
Méthodes De Synthèse
The synthesis of iodixanol involves the reaction of propionic acid, 2,4,6-triiodo-3-(ethoxycarbonyl)-5-[(methylamino)carbonyl]phenoxy-, with 1-deoxy-1-(methylamino)-D-glucitol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and has a molecular weight of 1552.2 g/mol.
Applications De Recherche Scientifique
Iodixanol has been extensively studied for its potential applications in scientific research. It is commonly used as a contrast agent in medical imaging procedures such as Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) scans, angiography, and urography. It is also used in the isolation and purification of viruses, proteins, and other biomolecules. Additionally, iodixanol has been shown to be effective in the cryopreservation of cells and tissues.
Propriétés
Numéro CAS |
19080-53-6 |
|---|---|
Nom du produit |
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
Formule moléculaire |
C22H34I3N3O10 |
Poids moléculaire |
881.2 g/mol |
Nom IUPAC |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
RNZGAAKUQHFAOK-WZTVWXICSA-N |
SMILES isomérique |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonymes |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















